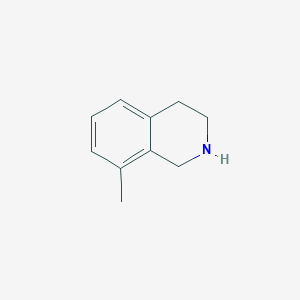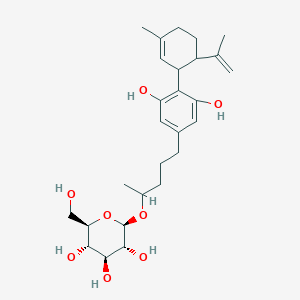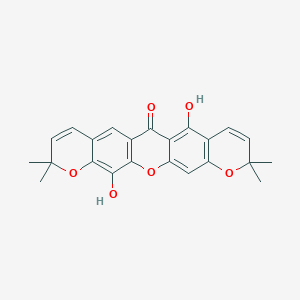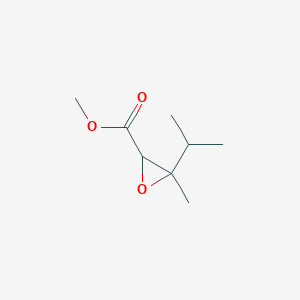
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate, also known as Methyl glycidate, is a chemical compound that belongs to the class of glycidate esters. It is widely used in the chemical industry as a precursor for the synthesis of various chemicals, including pharmaceuticals, fragrances, and flavors.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate has been widely used in scientific research as a precursor for the synthesis of various chemicals. It is used in the synthesis of pharmaceuticals such as antihistamines, anticonvulsants, and antimalarials. It is also used in the synthesis of fragrances and flavors such as strawberry, raspberry, and pineapple. Moreover, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of polymers, resins, and coatings.
Mecanismo De Acción
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate acts as a precursor for the synthesis of various chemicals. It undergoes various chemical reactions to form different compounds, which have different mechanisms of action. For example, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of antihistamines, which work by blocking the histamine receptors in the body. Similarly, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of anticonvulsants, which work by reducing the electrical activity in the brain.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate has no direct biochemical or physiological effects on the body. However, the compounds synthesized from Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate, such as pharmaceuticals and fragrances, may have biochemical and physiological effects on the body. For example, antihistamines synthesized from Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate may cause drowsiness, dry mouth, and blurred vision.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in lab experiments include its high yield, simplicity of synthesis, and versatility in the synthesis of various chemicals. However, the limitations of using Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in lab experiments include its potential toxicity and flammability, which require careful handling and storage.
Direcciones Futuras
There are several future directions for the use of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in scientific research. One direction is the synthesis of new pharmaceuticals with improved efficacy and fewer side effects. Another direction is the synthesis of new fragrances and flavors with unique properties. Moreover, the use of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in the synthesis of new polymers, resins, and coatings may lead to the development of new materials with improved properties.
Métodos De Síntesis
The synthesis of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate can be achieved through various methods, including the reaction of glycidol with methanol in the presence of a catalyst, the reaction of epichlorohydrin with methanol and sodium hydroxide, and the reaction of glycidol with methyl chloroformate. Among these methods, the reaction of glycidol with methanol in the presence of a catalyst is the most commonly used method due to its simplicity and high yield.
Propiedades
Número CAS |
137218-34-9 |
|---|---|
Nombre del producto |
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5(2)8(3)6(11-8)7(9)10-4/h5-6H,1-4H3 |
Clave InChI |
XDGSWWCDJFZIAJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(O1)C(=O)OC)C |
SMILES canónico |
CC(C)C1(C(O1)C(=O)OC)C |
Sinónimos |
Oxiranecarboxylic acid, 3-methyl-3-(1-methylethyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



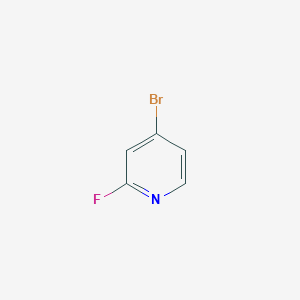
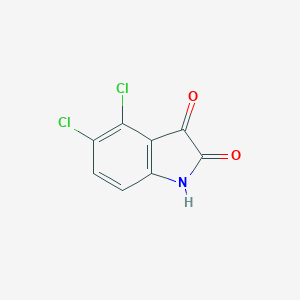
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
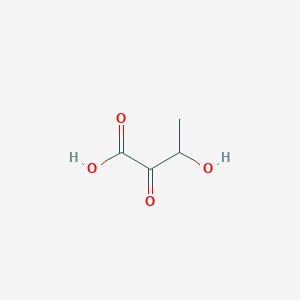
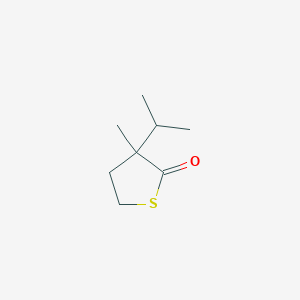

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
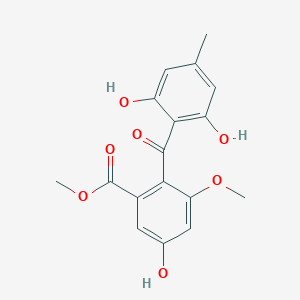
![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)
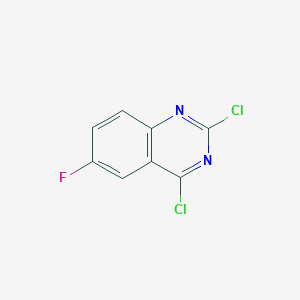
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
